Scientists use lincomycin hydrochloride to investigate its mechanism of action against bacteria. Lincosamides work by inhibiting protein synthesis in bacteria. Researchers can employ lincomycin-resistant mutants or compare its effects to other antibiotics to understand the specific steps it disrupts in this process [National Institutes of Health, [Pubmed lincomycin mechanism of action ON National Institutes of Health (.gov) pubmed.ncbi.nlm.nih.gov]]. This knowledge can inform the development of new antibiotics with improved efficacy.
Lincomycin hydrochloride serves as a tool to study its antibacterial activity against various pathogens. Researchers can test its effectiveness against different bacterial strains, including those resistant to other antibiotics. This helps assess its potential role in treating specific infections or understand the emergence of resistance mechanisms [Clindamycin and Lincomycin: Two Clinically Useful Lincosamides, Chemotherapy, National Institutes of Health (.gov) ].
Lincomycin hydrochloride can be used to manipulate the gut microbiome in research settings. By selectively targeting specific bacterial populations, scientists can investigate the role of the gut microbiome in various health conditions. This can involve studying the effect of lincomycin on host-microbe interactions or its impact on immune function [The role of the gut microbiome in nutrition and health with dairy foods as an example, Food Science & Nutrition ].
Lincomycin hydrochloride is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis, first isolated in Lincoln, Nebraska. The compound is chemically identified as methyl 6,8-dideoxy-6-(1-methyl-trans-4-propyl-L2-pyrolidinecarboxamido)-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride monohydrate, with a molecular formula of and a molecular weight of approximately 461.01 g/mol . Lincomycin hydrochloride appears as a white to almost white crystalline powder that is freely soluble in water and has a faint odor .
Lincomycin hydrochloride functions primarily by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. The binding involves interactions with the 23S ribosomal RNA, which is crucial for bacterial growth and reproduction. The mechanism of action includes a two-phase binding process: initially to the A-site, followed by a shift to the P-site over time, indicating a dynamic interaction with the ribosomal structure .
The synthesis of lincomycin typically involves fermentation processes using Streptomyces lincolnensis. During fermentation, the bacterium produces lincomycin as a secondary metabolite. The extraction and purification steps yield lincomycin hydrochloride, which can also be synthesized through semi-synthetic methods that modify its structure to enhance efficacy or reduce toxicity .
Lincomycin hydrochloride is primarily used in clinical settings for treating severe bacterial infections such as:
Due to its potency against certain resistant bacterial strains, it remains a valuable option in antibiotic therapy despite being largely superseded by clindamycin, its semisynthetic derivative .
Lincomycin can interact with various substances, leading to increased risk of adverse effects. Notably:
Monitoring for interactions is crucial in patients receiving lincomycin therapy.
Lincomycin belongs to the lincosamide class of antibiotics, which includes several related compounds. Below are some similar compounds along with their unique characteristics:
Compound | Structure/Modification | Unique Characteristics |
---|---|---|
Clindamycin | Chlorine substitution at the 7-hydroxy group | More effective against aerobic Gram-positive bacteria; broader spectrum than lincomycin. |
Pirlimycin | Similar core structure but different substituents | Primarily used in veterinary medicine; effective against mastitis-causing bacteria in cows. |
Erythromycin | Macrolide structure | Broad-spectrum antibiotic effective against many Gram-positive and some Gram-negative bacteria; different mechanism of action. |
Lincomycin's uniqueness lies in its specific binding affinity for bacterial ribosomes and its effectiveness against anaerobic pathogens, making it particularly useful in certain clinical scenarios where other antibiotics may fail .
Lincomycin hydrochloride exhibits distinct thermal characteristics that vary significantly based on its hydration state. The compound exists in multiple crystalline forms, each displaying unique melting point profiles that reflect different degrees of hydration and molecular packing arrangements [1] [2] [3] [4].
The monohydrate form, which represents the most commonly encountered pharmaceutical preparation, demonstrates a melting point range of 156-158°C [3] [5] [4]. This form is characterized by white orthorhombic crystals that maintain structural integrity under ambient conditions but undergo controlled dehydration processes as temperature increases [2] [4]. The hemihydrate variant exhibits a lower melting point range of 145-147°C [1], indicating reduced thermal stability compared to the monohydrate form. In contrast, the anhydrous form of lincomycin hydrochloride shows the lowest melting point range at 135-140°C, with some sources reporting an additional melting point at 146-148°C for specific crystalline modifications [2].
Differential thermal analysis studies have revealed that lincomycin hydrochloride undergoes complex thermal transitions involving multiple phase changes [6] [7]. The compound exhibits a two-step thermal dehydration process that is analogous to the behavior observed in calcium sulfate dihydrate (CaSO₄·2H₂O) [6] [7]. This dehydration process involves the sequential loss of water molecules, with the first step occurring at lower temperatures corresponding to loosely bound water, followed by the elimination of more tightly coordinated water molecules at higher temperatures.
Thermogravimetric analysis of lincomycin hydrochloride reveals a characteristic decomposition pattern involving multiple mass loss events at distinct temperature intervals [8]. The thermal degradation process is initiated through the release of methyl mercaptan, a sulfur-containing volatile compound that serves as an early indicator of molecular breakdown [6] [7]. This initial degradation step occurs readily upon heating, suggesting that the thioether linkage within the lincomycin structure represents a thermally labile site.
The thermogravimetric profile demonstrates that lincomycin hydrochloride monohydrate undergoes initial mass loss corresponding to dehydration at temperatures between 100-150°C, followed by more extensive decomposition at elevated temperatures [8]. The degradation pathway involves the progressive breakdown of the complex molecular structure, with significant mass losses occurring at various temperature intervals that correspond to the elimination of specific functional groups and molecular fragments.
Under controlled thermal stress conditions, the compound exhibits first-order decomposition kinetics with temperature-dependent rate constants [9] [10]. The activation energy for thermal decomposition has been determined to be 17.4 kcal/mol when evaluated at pH 10 and temperatures ranging from 70°C to 100°C [10]. This relatively moderate activation energy indicates that thermal degradation can occur readily under elevated temperature conditions, particularly in alkaline environments.
Lincomycin hydrochloride demonstrates excellent aqueous solubility characteristics that are strongly influenced by solution pH and ionic composition [9] [11] [12]. The compound exhibits high water solubility with reported values of 50-89 mg/mL at 25°C, producing clear, colorless to faintly yellow solutions [5] [11] [12] [13]. The pH of a 1% aqueous solution naturally equilibrates to approximately 4.8, indicating the acidic nature of the hydrochloride salt [2] [14].
The compound's solubility behavior is markedly pH-dependent, with optimal dissolution occurring under acidic to neutral conditions [9] [15] [16]. In aqueous systems, lincomycin hydrochloride maintains excellent stability and solubility across a pH range of 3.5-5.5 [16] [17]. The molecule exists as a zwitterionic species in aqueous solution, with the tertiary amino group having a pKa of 7.6 [2] [9]. This ionization behavior significantly influences both solubility and stability characteristics.
Under physiological pH conditions, the compound demonstrates favorable solvation properties that support its therapeutic applications [9] [18]. The stability studies conducted in various intravenous solutions, including sodium lactate (Hartmann's solution), 0.9% sodium chloride, 5% glucose, and 10% glucose solutions, revealed that lincomycin hydrochloride maintains chemical integrity with less than 5% degradation over a 31-day period at 25°C [9] [18]. The pH profile studies indicate maximum stability occurs near pH 4.0, with calculated shelf life of 4.59 days at 80°C under these conditions [9] [18].
The lipophilicity characteristics of lincomycin hydrochloride have been extensively characterized through partition coefficient determinations in various solvent systems [19] [20] [21]. The octanol-water partition coefficient represents a critical parameter for understanding the compound's distribution behavior and membrane permeability properties.
Multiple determinations of the log P (octanol/water) value have yielded varying results depending on the experimental conditions and calculation methods employed [19] [20] [22]. The Japanese Environmental Agency reports a calculated log P value of 0.20 at 25°C [19], while experimental determinations using standardized conditions at pH 7 and 20°C have yielded log P values of 0.406 [20]. Alternative computational approaches using Chemaxon methodology have produced log P values of -0.32 [22], indicating the inherent variability in partition coefficient determinations for complex molecular structures.
The partition coefficient (P) expressed as a numerical value rather than logarithmic form has been reported as 2.55 × 10³ under controlled conditions of pH 7 and 20°C [20]. This relatively low partition coefficient indicates that lincomycin hydrochloride exhibits predominantly hydrophilic characteristics, which is consistent with its excellent aqueous solubility and limited solubility in non-polar organic solvents [23] [24].
Solubility studies in organic solvents reveal that lincomycin hydrochloride is freely soluble in methanol and ethanol, while demonstrating limited solubility in less polar organic solvents [2] [25] [24]. The compound shows particular solubility in dimethyl sulfoxide (DMSO), with reported values of 89 mg/mL, equivalent to 200.9 mM concentration [12] [26]. In contrast, the compound demonstrates practical insolubility in hydrocarbon solvents and other non-polar organic media [2] [24].
Lincomycin hydrochloride exhibits complex hydrolytic stability behavior that is strongly dependent on pH, temperature, and environmental conditions [9] [27] [10]. The compound demonstrates first-order degradation kinetics under various stress conditions, with rate constants and activation energies that vary significantly based on the specific hydrolytic environment [9] [10] [28].
Under acidic conditions, lincomycin hydrochloride shows relatively good stability compared to alkaline environments [9] [28]. In 0.1 N hydrochloric acid at 70°C, the compound exhibits a half-life of 39 hours, with degradation proceeding through controlled hydrolytic mechanisms [28]. The acid stability has been confirmed through optical rotation measurements that demonstrate direct correlation with microbiological assays, indicating that the therapeutic activity remains largely preserved during controlled acid exposure [28].
Alkaline hydrolysis represents the most significant degradation pathway for lincomycin hydrochloride [9] [10] [29]. Under basic conditions (0.1 N sodium hydroxide at 60°C), extensive degradation occurs with only 8% of the original compound remaining after 7 days of exposure [9]. The alkaline degradation follows first-order kinetics with significantly higher rate constants compared to acid hydrolysis [10] [29]. In 1 M sodium hydroxide at 100°C, the degradation rate constant has been determined as 0.0136 min⁻¹, corresponding to a half-life of 51 minutes and a t₉₀ value of 7.7 minutes [10].
The degradation products formed during hydrolytic breakdown have been characterized through advanced analytical techniques including liquid chromatography-mass spectrometry [27]. The primary degradation pathways involve breakage of the amide bond connecting the pyrrolidine and sugar moieties, along with demethylation and thiomethyl group elimination [27]. Major degradation products include lincomycin sulfoxide, N-desmethyl-lincomycin, N-desmethyl-lincomycin sulfoxide, and lincomycin-3-5'-adenylate, with relative proportions varying based on the specific hydrolytic conditions [30].
Oxidative degradation represents another significant pathway for lincomycin hydrochloride breakdown [9]. Exposure to 3% hydrogen peroxide results in rapid and complete degradation within 60 minutes, with no detectable parent compound remaining at the original retention time [9]. This susceptibility to oxidative conditions necessitates careful consideration of storage and handling protocols to maintain product integrity.
The temperature dependence of hydrolytic degradation has been characterized through Arrhenius plot analysis, revealing an activation energy of 17.4 kcal/mol for the thermal decomposition process at pH 10 [10]. This moderate activation energy indicates that elevated temperatures can significantly accelerate degradation rates, particularly under alkaline conditions. The temperature-dependent rate constants demonstrate exponential increases with rising temperature, following classical Arrhenius behavior for chemical degradation processes [10].
Irritant;Environmental Hazard